Enantiomeric Configuration Drives Differential Chiral Recognition in SK Channel Binding
The (R)-enantiomer of 2-(1-aminoethyl)-6-(trifluoromethyl)pyridin-4-amine presents the α-methylamine group in a specific spatial orientation. In related 4-amino-pyridine SK channel modulators disclosed in WO2008058536A1, the stereochemistry of the α-substituent on the linking group is a critical determinant of in vitro potency: compounds with defined (R) or (S) configuration at analogous positions show divergent Ki values, with potency differences reaching >10-fold between enantiomers within the same scaffold class [1]. The racemic mixture (CAS not assigned) represents a 1:1 blend of both enantiomers, which in similar chemotypes has yielded intermediate or reduced activity relative to the eutomer [2].
| Evidence Dimension | Enantiomeric composition and predicted pharmacological activity |
|---|---|
| Target Compound Data | (R)-enantiomer, >97% enantiomeric excess (dihydrochloride, CAS 2920233-21-0) |
| Comparator Or Baseline | Racemic mixture (50:50 R:S) and (S)-enantiomer (CAS not individually assigned) |
| Quantified Difference | Enantiomer-dependent potency differences of >10-fold reported for analogous 4-amino-pyridine SK channel modulators (class-level inference) |
| Conditions | In vitro SK channel electrophysiology assays; patent WO2008058536A1 general structure-activity relationship |
Why This Matters
Procurement of the single (R)-enantiomer avoids the confounding pharmacological effects and regulatory complications associated with racemic or incorrectly configured material.
- [1] WO2008058536A1 – Novel 4-amino-pyridine derivatives and their use as potassium channel modulators, NeuroSearch A/S, filed 2007-11-13; see examples and general formula substituent definitions. View Source
- [2] US8748626B2 – Aminoethyl-pyridine and pyrazine derivatives, filed 2009-04-30; discloses enantiomer-specific activity data for structurally related aminoethyl-pyridines. View Source
